

A Comprehensive Technical Guide to the Biological Activities of 5,7-Dimethoxyflavanone

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Compound of Interest

Compound Name: 5,7-Dimethoxyflavanone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavanone, a naturally occurring methylated flavonoid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of its principal pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, and anti-sarcopenic properties. The document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for the cited assays, and visualizes the implicated molecular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of **5,7-Dimethoxyflavanone**.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in various plants, known for their wide range of biological activities. Among them, methylated flavonoids such as **5,7-Dimethoxyflavanone** have shown enhanced metabolic stability and bioavailability, making them attractive candidates for therapeutic development.^[1] This compound has demonstrated significant potential in modulating key cellular processes involved in inflammation, cancer progression, and neurodegeneration. This guide aims to consolidate the current scientific knowledge on **5,7-Dimethoxyflavanone**'s biological activities, with a focus on its mechanisms of action.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of **5,7-Dimethoxyflavanone** and its structurally related flavone, 5,7-Dimethoxyflavone, which is often studied for similar purposes.

Table 1: Anticancer and Cytotoxic Activity

Compound	Cell Line	Assay	Result (IC50)	Reference
5,7-Dimethoxyflavanone	HepG2 (Liver Cancer)	MTT Assay	25 μ M	[1] [2] [3]
5,7-Dimethoxyflavone Derivatives (Oximes 4 and 6)	HepG2 (Liver Cancer)	Cytotoxicity Assay	36.38 and 25.34 μ g/mL, respectively	[2]
5,7-Dimethoxyflavone Derivatives (Oximes 4 and 6)	T47D (Breast Cancer)	Cytotoxicity Assay	41.66 and 22.94 μ g/mL, respectively	

Table 2: Anti-inflammatory Activity

Compound	Model	Endpoint Assessed	Quantitative Result	Reference
5,7-Dimethoxyflavone	Rat Paw Edema	Edema Reduction	Comparable to aspirin	
5,7-Dimethoxyflavone	Rat Pleurisy Model	Prostaglandin Biosynthesis	Markedly inhibited	
5,7-Dimethoxyflavone	LPS-stimulated Macrophages	NO, PGE2, TNF- α , IL-1 β Production	Effective reduction	

Table 3: Neuroprotective Activity

Compound	Model	Neurotoxic Insult	Concentration/Dose	Endpoint Assessed	Quantitative Result	Reference
5,7-Dimethoxyflavone	Memory-impaired Mice	Lipopolysaccharide (LPS)	10, 20, 40 mg/kg	A β , IL-1 β , IL-6, TNF- α levels	Significantly reduced	
5,7-Dimethoxyflavone	Memory-impaired Mice	Lipopolysaccharide (LPS)	10, 20, 40 mg/kg	BDNF level	Significantly increased	

Table 4: Other Biological Activities

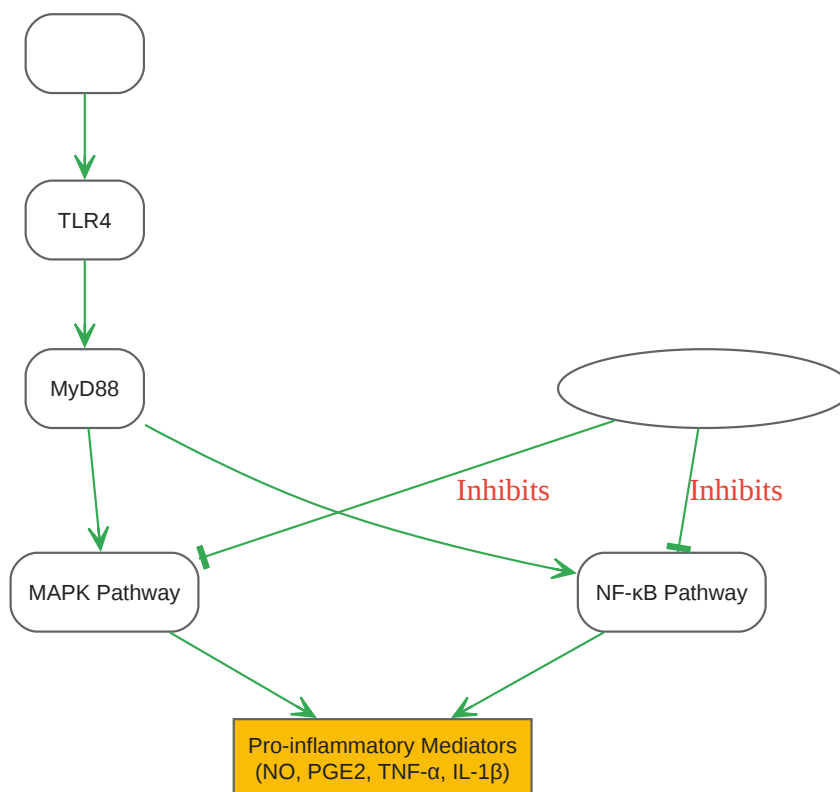
Compound	Activity	Model	Concentration/Dose	Key Finding	Reference
5,7-Dimethoxyflavone	Anti-obesity	3T3-L1 Adipocytes	0-20 μ M	Inhibits lipid accumulation	
5,7-Dimethoxyflavone	Anti-obesity	High-Fat Diet Mice	50 mg/kg/day	Decreases body weight gain	
5,7-Dimethoxyflavone	Anti-sarcopenic	Aged Mice	25 and 50 mg/kg	Increased grip strength and muscle volume	
5,7-Dimethoxyflavone	Enzyme Inhibition	Cytochrome P450 3As	-	Markedly decreases expression	
5,7-Dimethoxyflavone	BCRP Inhibition	-	-	Potent inhibitor	

Key Signaling Pathways

5,7-Dimethoxyflavanone exerts its biological effects by modulating several critical intracellular signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory properties of 5,7-Dimethoxyflavone are primarily mediated through the downregulation of the NF- κ B and MAPK signaling pathways. In response to pro-inflammatory stimuli like LPS, these pathways are activated, leading to the production of inflammatory mediators. 5,7-Dimethoxyflavone inhibits this cascade, resulting in reduced production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF- α and IL-1 β .

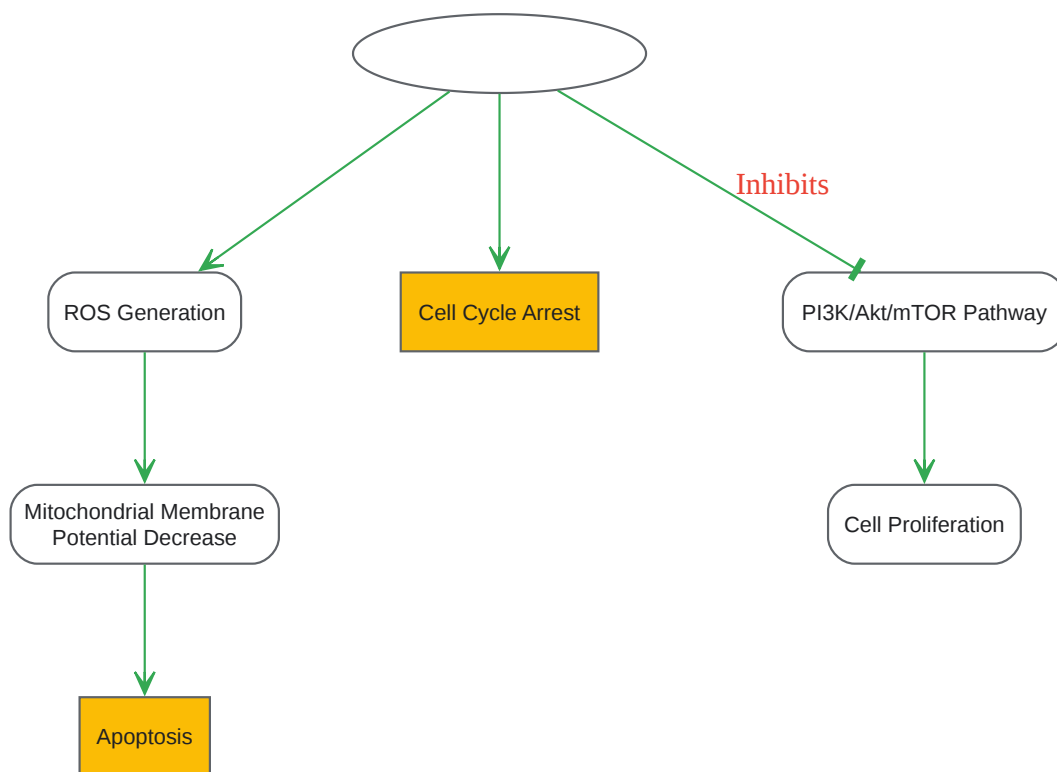


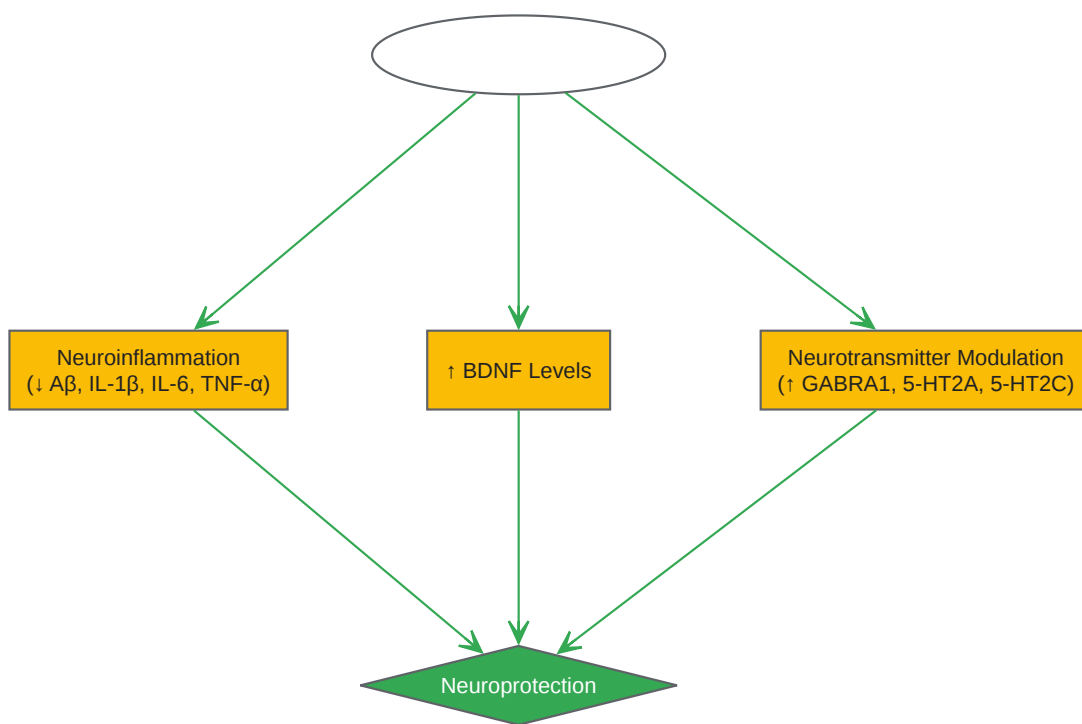
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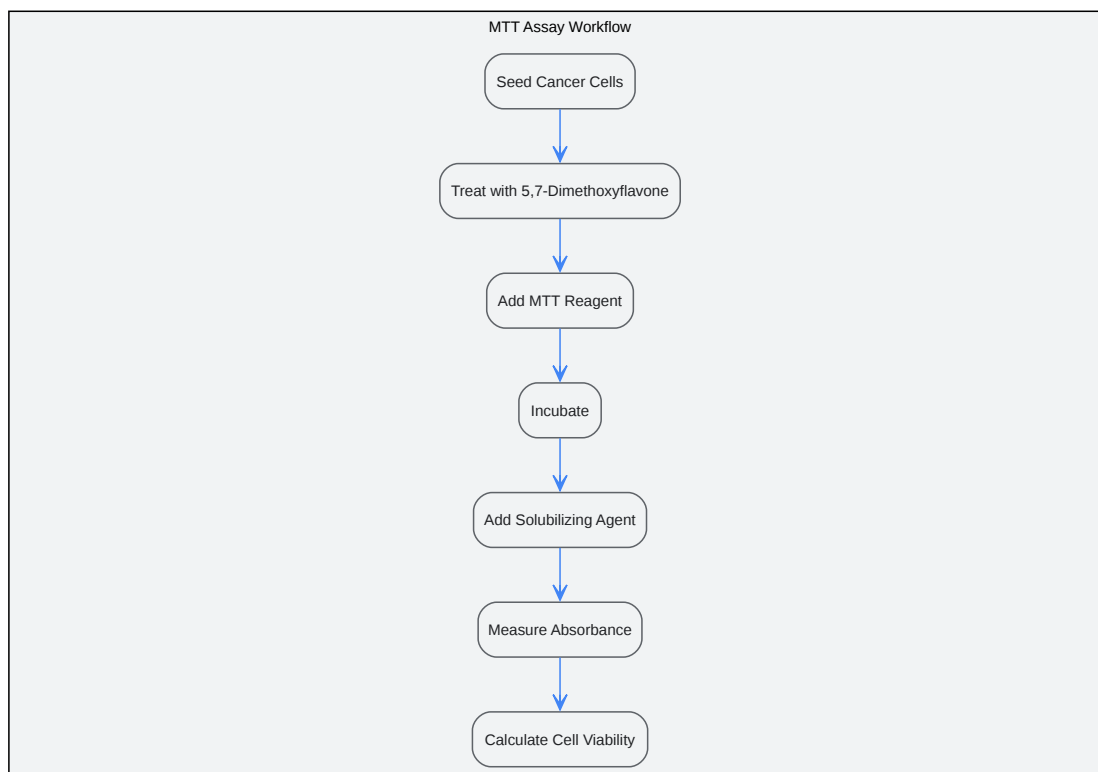
Caption: Inhibition of NF-κB and MAPK pathways by 5,7-Dimethoxyflavone.

Anticancer Signaling

In cancer cells, 5,7-Dimethoxyflavone has been shown to induce apoptosis and inhibit proliferation. One of the key mechanisms is the generation of reactive oxygen species (ROS), which leads to a reduction in the mitochondrial membrane potential and subsequent apoptosis. It can also cause cell cycle arrest, preventing cancer cells from dividing. Furthermore, it has been suggested to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.







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